molecular formula C12H17BrClN B6319695 {[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide CAS No. 1050509-35-7

{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide

Cat. No. B6319695
M. Wt: 290.63 g/mol
InChI Key: KDCCTYJGGAABKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 . This indicates that the compound has a cyclopentyl ring with a chlorophenyl group and a methylamine group attached to it .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 209.72 . The storage temperature is at room temperature .

Scientific Research Applications

Pharmacological Studies and Mechanisms

Sibutramine and Its Pharmacological Distinction : Sibutramine, a compound related to the structural family of "{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide," serves as a novel anti-obesity drug by functioning as a serotonin and noradrenaline reuptake inhibitor (SNRI). Its pharmacological profile is distinct from d-amphetamine and d-fenfluramine, with studies highlighting its mechanism of action, effects on food intake, energy expenditure, and thermogenesis without the psychostimulant properties associated with other classes of anti-obesity drugs (Heal et al., 1998).

Environmental and Toxicological Research

Chlorophenols and Environmental Impact : Research on chlorophenols, which share a chlorinated aromatic structure similar to "{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide," has shown these compounds to be significant environmental pollutants with moderate to high persistence and toxicity to aquatic life. The studies underline the importance of understanding their fate and toxicological impacts in aquatic environments (Krijgsheld & Gen, 1986).

Chemical and Material Science Applications

Amine-Functionalized Sorbents for PFAS Removal : The development and application of amine-containing sorbents, which could be structurally related to "{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide," highlight the innovative approaches in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This research underscores the potential of such compounds in addressing global concerns over water pollution and safety (Ateia et al., 2019).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.BrH/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12;/h3-6H,1-2,7-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCCTYJGGAABKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=C(C=C2)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide

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